Mirisetron

Description

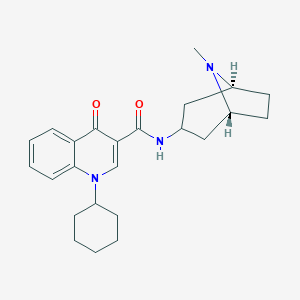

Structure

3D Structure

Properties

CAS No. |

135905-89-4 |

|---|---|

Molecular Formula |

C24H31N3O2 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+ |

InChI Key |

RFXHBILZLMJCSN-JLYLLQBASA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |

Synonyms |

mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Mirisetron

In Vivo Preclinical Pharmacological Investigations

In Vivo Receptor Occupancy Studies in Animal Brain Regions

No publicly available data could be found detailing in vivo receptor occupancy studies for Mirisetron in any animal model or specific brain regions.

Such studies are fundamental in drug development to demonstrate that the compound engages with its intended target in the central nervous system. Techniques like positron emission tomography (PET) or autoradiography are often employed to quantify the percentage of receptors occupied by the drug at various doses. This information is critical for establishing a relationship between drug concentration and target engagement, which helps in predicting a therapeutically effective dose range.

Assessment of Pharmacodynamic Biomarkers in Preclinical Species

There is no available information on the assessment of specific pharmacodynamic biomarkers for this compound in preclinical species.

Pharmacodynamic biomarkers are measurable indicators of a drug's effect on the body. For a 5-HT3 antagonist, these could include assessments of physiological responses known to be modulated by the 5-HT3 receptor. Examples of potential pharmacodynamic assays for this class of drugs might involve measuring changes in gastrointestinal motility or assessing the inhibition of serotonin-induced reflexes in animal models. The absence of such data for this compound means its specific effects on these physiological processes remain uncharacterized in the public domain.

Ex Vivo Functional Assays from Animal Tissues

No research findings from ex vivo functional assays using animal tissues to characterize this compound have been identified.

Ex vivo functional assays are conducted on tissues isolated from a treated animal to examine the physiological or biochemical effects of a drug in a more controlled environment. For a 5-HT3 antagonist, this could involve, for instance, preparing isolated sections of the vagus nerve or gastrointestinal tissue from an animal previously administered this compound to measure the inhibition of serotonin-induced depolarization or muscle contraction. The lack of such studies for this compound leaves a gap in the understanding of its direct functional consequences at the tissue level following systemic administration.

Molecular and Cellular Mechanism of Action of Mirisetron

Detailed Serotonin (B10506) 5-HT3 Receptor Interaction Dynamics

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels wikipedia.orgproteopedia.orgnih.govfsu.edunih.govnih.govguidetopharmacology.org. These receptors are pentameric, meaning they are composed of five subunits arranged around a central ion-conducting pore wikipedia.orgproteopedia.orgnih.govnih.govguidetopharmacology.org. In humans, five different subunits (5-HT3A-E) have been identified, with functional receptors typically being homopentamers of 5-HT3A subunits or heteropentamers, most commonly composed of 5-HT3A and 5-HT3B subunits wikipedia.orgnih.govfsu.eduguidetopharmacology.orgmdpi.com.

The binding site for ligands, including both agonists like serotonin and antagonists like Mirisetron, is located in the extracellular N-terminal domain of the receptor proteopedia.orgnih.govnih.gov. This orthosteric binding site is formed at the interface between two adjacent subunits, created by loops designated A, B, and C from one subunit (the principal subunit) and loops D, E, and F from the adjacent subunit (the complementary subunit) proteopedia.orgnih.govnih.gov. Key amino acid residues within these loops are critical for ligand recognition and binding affinity nih.govnih.gov.

Allosteric Modulation and Orthosteric Binding Site Analysis

This compound functions as a competitive antagonist at the 5-HT3 receptor wikipedia.orgnih.govelifesciences.orgbiorxiv.orgnih.gov. This means it binds to the same orthosteric site as serotonin, competing with the neurotransmitter for receptor occupancy nih.govnih.gov. By occupying the binding site, this compound prevents serotonin from binding and activating the channel.

While the primary action of this compound is competitive antagonism at the orthosteric site, 5-HT3 receptors are also subject to allosteric modulation nih.govmdpi.comnih.gov. Allosteric modulators bind to sites distinct from the orthosteric site and can influence receptor function by altering the receptor's conformation and its sensitivity to the orthosteric ligand nih.govmdpi.com. Various compounds have been identified as positive or negative allosteric modulators of 5-HT3 receptors nih.govmdpi.com. However, the available information specifically characterizes this compound as a 5-HT3 receptor antagonist patsnap.comgoogleapis.comgoogle.com, primarily acting through competitive binding at the orthosteric site.

Studies on other setrons, a class of 5-HT3 antagonists that includes this compound, have provided insights into their interaction with the orthosteric site. These antagonists bind with high affinity wikipedia.orgnih.govelifesciences.orgbiorxiv.orgnih.gov. Analysis of the binding poses of setrons within the orthosteric site has revealed distinct interaction fingerprints with residues in the binding pocket, which may contribute to their varying affinities elifesciences.orgbiorxiv.org.

Receptor Conformation and Ligand-Induced Structural Changes

Ligand binding to the 5-HT3 receptor induces conformational changes that are critical for receptor function elifesciences.orgbiorxiv.orgeurekalert.orgnih.govresearchgate.net. In the case of agonists like serotonin, binding leads to a series of structural transitions that ultimately result in the opening of the ion channel pore elifesciences.orgbiorxiv.orgeurekalert.orgnih.govresearchgate.net. This process involves movements within the extracellular domain, the transmembrane domain, and the intracellular domain elifesciences.orgbiorxiv.orgeurekalert.orgnih.govresearchgate.net. For instance, agonist binding is associated with a "closure" of loop C in the binding site biorxiv.orgnih.gov.

As a competitive antagonist, this compound binds to the orthosteric site but stabilizes the receptor in an inactive, closed conformation elifesciences.orgbiorxiv.orgnih.gov. Studies comparing antagonist-bound structures to agonist-bound and apo (unliganded) structures have shown that antagonists induce different conformational changes elifesciences.orgbiorxiv.orgnih.gov. For example, antagonist-bound structures often show loop C in a more extended, outward position compared to agonist-bound structures biorxiv.orgnih.gov. The binding of setrons has been shown to elicit varying degrees of conformational change throughout the receptor, particularly along the channel activation pathway, which is thought to be a mechanism of competitive inhibition elifesciences.orgbiorxiv.org. By stabilizing the closed state, this compound prevents the conformational changes necessary for channel gating.

Intracellular Signaling Cascades Influenced by 5-HT3 Receptor Antagonism

The 5-HT3 receptor functions as a cation-selective ion channel, permeable to ions such as sodium (Na+), potassium (K+), and calcium (Ca2+) amegroups.cnwikipedia.orgproteopedia.orgnih.govfsu.edumdpi.com. Upon binding of serotonin, the channel opens, leading to an influx of cations, primarily Na+ and K+, which results in a rapid inward current and depolarization of the cell membrane wikipedia.orgproteopedia.orgfsu.edumdpi.comfrontiersin.org. This depolarization is a key event in initiating cellular responses.

Ion Channel Gating and Subsequent Cellular Excitability Alterations

The primary consequence of 5-HT3 receptor activation is the gating of its intrinsic ion channel amegroups.cnwikipedia.orgproteopedia.orgnih.govfsu.edumdpi.com. Serotonin binding promotes the transition of the channel from a closed to an open state, allowing the passage of cations across the cell membrane wikipedia.orgproteopedia.orgfsu.edumdpi.com. This influx of positive charge leads to rapid depolarization and increased cellular excitability wikipedia.orgproteopedia.orgfsu.edumdpi.comfrontiersin.org.

As a 5-HT3 receptor antagonist, this compound blocks the binding of serotonin, thereby preventing the opening of the ion channel wikipedia.orgamegroups.orgamegroups.cn. This inhibition of ion channel gating directly counteracts the depolarizing effect of serotonin. By preventing the inward cation current, this compound reduces or abolishes the increase in cellular excitability that would normally be mediated by 5-HT3 receptor activation. This is a direct consequence of its competitive antagonism at the orthosteric site and its ability to stabilize the receptor in a closed conformation.

Downstream Cellular Pathways Modulated by Receptor Activity

The depolarization induced by 5-HT3 receptor activation can trigger various downstream cellular signaling pathways frontiersin.org. For instance, the influx of Ca2+ through the activated channel or through voltage-gated calcium channels (VGCCs) that open in response to depolarization can increase intracellular calcium concentrations frontiersin.org. Elevated intracellular calcium can then act as a second messenger, activating various enzymes and signaling molecules, and influencing a range of cellular processes frontiersin.org.

By preventing 5-HT3 receptor activation and the subsequent depolarization and calcium influx, this compound modulates these downstream pathways. Its antagonistic action would lead to a reduction in intracellular calcium transients and a dampening of the signaling cascades that are dependent on 5-HT3 receptor-mediated depolarization. While specific downstream pathways modulated by this compound are not detailed in the search results, the general principle is that its blockade of the receptor will inhibit the signaling events that follow receptor activation.

Interplay with Neurotransmitter Release and Synaptic Transmission

5-HT3 receptors are strategically located in both the central and peripheral nervous systems, found on both presynaptic and postsynaptic membranes wikipedia.orgnih.govfsu.edumdpi.com. Their activation plays a significant role in modulating neurotransmitter release and influencing synaptic transmission wikipedia.orgfsu.edunih.govmdpi.comfrontiersin.orgnih.gove-century.usfrontiersin.orgebi.ac.uk.

At postsynaptic sites, 5-HT3 receptors mediate fast excitatory synaptic transmission in various brain regions wikipedia.orgfsu.edunih.govmdpi.comfrontiersin.orgnih.gov. Activation of postsynaptic 5-HT3 receptors by synaptically released serotonin leads to rapid depolarization and excitation of the postsynaptic neuron wikipedia.orgproteopedia.orgfsu.edumdpi.comfrontiersin.org.

Furthermore, presynaptic 5-HT3 receptors can modulate the release of other neurotransmitters, including dopamine, GABA, and acetylcholine (B1216132) nih.govfsu.edumdpi.come-century.us. Activation of these presynaptic receptors can enhance neurotransmitter release, thereby influencing the strength and dynamics of synaptic transmission nih.govfsu.edumdpi.com.

This compound, as a 5-HT3 receptor antagonist, interferes with both postsynaptic and presynaptic 5-HT3 receptor function. By blocking postsynaptic receptors, it inhibits the fast excitatory currents mediated by serotonin, thus reducing postsynaptic depolarization and excitability wikipedia.orgamegroups.orgamegroups.cn. By blocking presynaptic receptors, it can modulate the release of other neurotransmitters that are under 5-HT3 receptor control wikipedia.orgamegroups.orgamegroups.cn. This dual action on both pre- and post-synaptic sites allows this compound to significantly influence synaptic transmission in circuits where 5-HT3 receptors are involved. The net effect on synaptic transmission will depend on the specific location and function of the targeted 5-HT3 receptors.

Compound Information

| Compound Name | PubChem CID |

| This compound | 135905-89-4 |

| Serotonin | 5202 |

Data Table: Key Properties of the 5-HT3 Receptor Relevant to this compound Action

| Property | Description | Source(s) |

| Receptor Type | Ligand-gated ion channel (Cys-loop superfamily) | wikipedia.orgproteopedia.orgnih.govfsu.edunih.govnih.govguidetopharmacology.org |

| Structure | Pentameric (five subunits) | wikipedia.orgproteopedia.orgnih.govnih.govguidetopharmacology.org |

| Subunits (Human) | 5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, 5-HT3E | wikipedia.orgnih.govfsu.eduguidetopharmacology.orgmdpi.com |

| Ion Selectivity | Cation-selective (permeable to Na+, K+, Ca2+) | amegroups.cnwikipedia.orgproteopedia.orgnih.govfsu.edumdpi.com |

| Orthosteric Binding Site | Extracellular N-terminal domain, at subunit interface (Loops A-C, D-F) | proteopedia.orgnih.govnih.gov |

| Ligand Action (Serotonin) | Agonist; opens channel, causes inward current and depolarization | wikipedia.orgproteopedia.orgfsu.edumdpi.comfrontiersin.org |

| Ligand Action (Setrons) | Competitive antagonists; block serotonin binding, stabilize closed state | wikipedia.orgnih.govnih.govelifesciences.orgbiorxiv.orgnih.govnih.gov |

| Location | Central and Peripheral Nervous Systems (presynaptic and postsynaptic) | wikipedia.orgnih.govfsu.edumdpi.com |

| Role in Synaptic Trans. | Mediates fast excitatory transmission (postsynaptic), modulates NT release (presynaptic) | wikipedia.orgnih.govfsu.edunih.govmdpi.comfrontiersin.orgnih.gove-century.usfrontiersin.org |

Receptor Desensitization and Internalization Dynamics

Receptor desensitization refers to a reduced response of the receptor upon prolonged or repeated exposure to an agonist or, in some cases, an antagonist. This can occur through various mechanisms, including phosphorylation of the receptor, which can then impair its ability to interact with downstream signaling proteins like G proteins. d-nb.infonih.govmsdvetmanual.com Receptor internalization, or endocytosis, is the process by which receptors are removed from the cell surface and transported into intracellular compartments, often following desensitization. d-nb.infonih.gov This process can involve the formation of clathrin-coated pits and the action of proteins like beta-arrestins and dynamin. d-nb.infonih.govnih.gov Internalized receptors can either be recycled back to the cell membrane, allowing for resensitization, or targeted for degradation in lysosomes, leading to receptor downregulation. d-nb.infonih.govplos.org

While the general mechanisms of receptor desensitization and internalization, particularly for G protein-coupled receptors (GPCRs) and ligand-gated ion channels like the 5-HT3 receptor, are well-established, specific detailed research findings regarding the precise dynamics of this compound-induced 5-HT3 receptor desensitization and internalization are not extensively detailed in the provided search results. The search results primarily discuss this compound's role as a 5-HT3 antagonist and the general principles of receptor desensitization and internalization for other receptor types. researchgate.netd-nb.infonih.govplos.orgharvard.edumdpi.comyoutube.comopenaccessjournals.comnih.govgoogleapis.comgoogle.com

However, studies on other setrons, a class of 5-HT3 receptor antagonists to which this compound belongs, provide insights into potential mechanisms. For instance, research on granisetron (B54018), another setron, has investigated its binding orientation and interaction with the 5-HT3A receptor, contributing to the understanding of how these antagonists interact with the receptor at a molecular level to cause functional inhibition. nih.gov While this study focuses on inhibition rather than desensitization or internalization dynamics, it highlights the importance of molecular interactions in determining the pharmacological effects of setrons.

General principles of receptor dynamics indicate that the extent and kinetics of desensitization and internalization can be influenced by factors such as the specific receptor type, cell type, metabolic state, and the properties of the ligand (e.g., agonist vs. antagonist, affinity, efficacy). d-nb.infoharvard.edu Agonist binding typically triggers or enhances desensitization and internalization, while antagonists may have different effects, sometimes preventing agonist-induced internalization or having no effect on basal receptor trafficking. harvard.edunih.gov Given that this compound is a competitive antagonist of the 5-HT3 receptor, its impact on receptor desensitization and internalization dynamics would likely differ from that of a 5-HT3 receptor agonist. researchgate.net An antagonist might prevent agonist-induced desensitization and internalization by blocking the agonist binding site.

Further detailed research specifically investigating the time course and mechanisms of this compound's effects on 5-HT3 receptor phosphorylation, beta-arrestin recruitment, clathrin-mediated endocytosis, and subsequent receptor trafficking (recycling vs. degradation) would be necessary to fully elucidate its specific desensitization and internalization dynamics.

Synthetic Methodologies for Mirisetron and Analogues

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules. chemicalbook.comprepchem.com It involves working backward from the target molecule to simpler, commercially available starting materials by disconnecting chemical bonds using known reactions in reverse. For a molecule like Mirisetron, a retrosynthetic analysis would aim to identify key disconnections that lead to stable and accessible intermediates.

One identified compound that appears to be an upstream intermediate in the synthesis of this compound is 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS# 135906-00-2). chemicalbook.com The synthesis of this intermediate itself can be achieved through reactions involving an aniline (B41778) derivative and a suitable coupling partner to form the quinoline (B57606) core. chemicalbook.com Further retrosynthetic steps from this intermediate would involve analyzing the remaining functional groups and the attachment points to determine appropriate reactions for their introduction.

Strategic Organic Transformations in this compound Synthesis

The construction of this compound would necessitate a series of strategic organic transformations to assemble the carbon skeleton and introduce the required functional groups with correct regiochemistry and, if applicable, stereochemistry.

Construction of Core Heterocyclic Scaffolds

This compound likely contains one or more heterocyclic ring systems, which are common structural motifs in pharmaceuticals. ucl.ac.beresearch-solution.comucl.ac.be The construction of these core heterocyclic scaffolds is a critical aspect of the synthesis. Various methods exist for the formation of nitrogen-containing heterocycles, including cyclization reactions, condensation reactions, and cycloadditions, utilizing appropriate precursors with the necessary functional group handles. research-solution.com The specific type of heterocyclic system present in this compound would dictate the most suitable synthetic methodologies.

Stereoselective Synthetic Approaches for Chiral Centers

The chemical structure of this compound may contain chiral centers, which are carbon atoms bonded to four different groups. If chiral centers are present, controlling the stereochemistry during the synthesis is paramount to obtain the desired enantiomer or diastereomer, as different stereoisomers can have different biological activities. Stereoselective synthetic approaches aim to create new chiral centers or control the configuration of existing ones selectively. These methods can include asymmetric catalysis, the use of chiral auxiliaries, or kinetic resolution. ucl.ac.be The specific transformations employed would depend on the location and nature of the chiral centers in the this compound molecule.

Development of Novel Synthetic Routes and Process Optimization

The development of novel synthetic routes and the optimization of existing processes are continuous efforts in chemical synthesis, particularly in the pharmaceutical industry. The goals are to improve efficiency, reduce costs, minimize environmental impact, and ensure the scalability of the synthesis for potential large-scale production.

Atom Economy and Green Chemistry Considerations

Atom economy, a concept central to green chemistry, emphasizes maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation. justia.comgoogleapis.comgoogle.com In the synthesis of this compound, applying the principles of green chemistry would involve designing routes that utilize reactions with high atom economy, minimize the use of hazardous substances, employ environmentally benign solvents, and reduce energy consumption. justia.comgoogleapis.com Process mass intensity (PMI), a metric that quantifies the total mass of materials used per kilogram of product, is often used to evaluate the efficiency and environmental impact of a synthetic process.

Cascade and Domino Reactions in Analog Synthesis

Cascade and domino reactions involve a sequence of consecutive chemical transformations that occur in a single reaction vessel without the isolation of intermediates. googleapis.comgoogleapis.comnih.gov These reactions can significantly increase synthetic efficiency by reducing the number of steps, saving time and resources, and minimizing waste. While specific examples for this compound synthesis were not found, cascade and domino reactions are valuable tools in the synthesis of complex molecules and their analogues. They could potentially be employed in the synthesis of this compound analogues to rapidly generate structural diversity for exploration of structure-activity relationships.

Purification Techniques and Analytical Method Development for Synthetic Products

The purification of synthetic this compound and its analogues would likely employ standard techniques used in organic and pharmaceutical chemistry. Chromatography is a particularly useful approach for separating a target compound from other ionic or non-ionic materials justia.com. Both conventional and reverse-phase chromatography are commonly utilized justia.com. Following chromatographic separation, the desired compound is typically isolated from the eluting solvent, often by evaporation justia.com. Crystallization or thermal zone crystallization can also be used for purification in some cases justia.com. Filtration, decantation, and other separation techniques may be employed to remove precipitated solids from solvent mixtures google.com.

Analytical method development for synthetic this compound and its analogues is essential for characterization, purity assessment, and impurity profiling symeres.comscispace.comchemass.si. Robust analytical tools with high sensitivity and specificity are required for detecting, identifying, quantifying, and characterizing impurities chemass.si.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in pharmaceutical analysis lcservicesltd.co.ukopenaccessjournals.comresearchgate.netuni-mainz.dealwsci.comdrawellanalytical.comtricliniclabs.comchromatographytoday.comchromatographyonline.com. HPLC is widely used for analyzing soluble compounds, including drugs, and is versatile for handling both volatile and non-volatile, as well as polar and non-polar substances lcservicesltd.co.ukopenaccessjournals.comalwsci.comdrawellanalytical.comchromatographytoday.com. GC is typically applied to volatile and thermally stable compounds lcservicesltd.co.ukalwsci.comdrawellanalytical.comchromatographytoday.com. The choice between GC and HPLC depends on the properties of the analyte lcservicesltd.co.ukalwsci.comdrawellanalytical.comchromatographytoday.com.

HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a liquid mobile phase lcservicesltd.co.ukuni-mainz.dealwsci.comtricliniclabs.com. Various detectors can be coupled with HPLC, including UV-Vis detectors for compounds that absorb ultraviolet or visible light, Diode Array Detectors (DAD) for spectral information, Fluorescence Detectors (FLD) for fluorescent compounds, and Mass Spectrometers (MS) lcservicesltd.co.ukuni-mainz.dedrawellanalytical.com.

GC uses an inert carrier gas as the mobile phase to transport vaporized samples through a column coated with a stationary phase lcservicesltd.co.ukuni-mainz.dealwsci.comdrawellanalytical.com. Separation occurs based on the components' volatility and interaction with the stationary phase uni-mainz.dealwsci.comdrawellanalytical.com. Common GC detectors include Flame Ionization Detectors (FID) for organic compounds, Thermal Conductivity Detectors (TCD) for gas analysis, and Mass Spectrometers (MS) lcservicesltd.co.ukalwsci.comdrawellanalytical.com.

Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for both qualitative and quantitative analysis, providing molecular weight and structural information for identification of components, including impurities chemass.siuni-mainz.dealwsci.comdrawellanalytical.comnih.gov. High-resolution MS techniques, such as Q-TOF, are particularly useful for the unambiguous identification of unknown trace impurities chemass.si.

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for structural elucidation of synthetic products and impurities . Other spectroscopic techniques may also be employed depending on the nature of the compound and the information required chemass.si.

Analytical methods for pharmaceuticals are typically validated according to guidelines from regulatory bodies like the International Council for Harmonization (ICH) to ensure their accuracy, sensitivity, specificity, and reproducibility chromatographyonline.com.

Structure Activity Relationship Sar Studies of Mirisetron

Systematic Exploration of Core Structure Modifications and Their Pharmacological Impact

While specific data on Mirisetron's core structure modifications is not available, SAR studies on other 5-HT3 antagonists have shown that alterations to the core scaffold significantly influence activity. The core structure provides the fundamental spatial arrangement of the key pharmacophoric features necessary for receptor interaction. Modifications to the core can affect the compound's rigidity, lipophilicity, and the relative positions of the functional groups, thereby impacting binding affinity and antagonistic potency at the 5-HT3 receptor.

Elucidation of Key Pharmacophoric Features for 5-HT3 Receptor Binding and Antagonism

The pharmacophore of 5-HT3 receptor antagonists generally consists of three key components: an aromatic or heteroaromatic system, a linker region often containing a carbonyl group, and a basic nitrogen atom. wikipedia.org These features are essential for productive interactions within the 5-HT3 receptor binding site.

Effects of Aromatic and Heterocyclic Substituent Variations

Variations in the aromatic or heteroaromatic ring system and their substituents are known to impact the binding affinity of 5-HT3 antagonists. The aromatic moiety is believed to engage in interactions, such as pi-pi stacking or hydrophobic interactions, with aromatic amino acid residues in the receptor binding site. nih.gov Studies on other series of 5-HT3 antagonists have demonstrated that the nature and position of substituents on the aromatic ring can significantly alter potency. For example, in some series, specific substitution patterns have led to substantial increases in 5-HT3 receptor antagonistic activity. google.comnih.gov

Role of Spacer and Linker Region Alterations

The linker region, often containing a carbonyl group, connects the aromatic/heteroaromatic system to the basic nitrogen. wikipedia.org This linker plays a critical role in positioning the aromatic ring and the basic nitrogen correctly within the receptor binding site. Alterations to the length, flexibility, and chemical nature of the linker can affect the compound's ability to achieve the optimal conformation for receptor binding, thus influencing activity. The carbonyl group in the linker is often involved in hydrogen bonding interactions with the receptor. wikipedia.org

Influence of Basic Nitrogen and Other Ionizable Groups

The basic nitrogen atom is a crucial feature of 5-HT3 receptor antagonists and is typically protonated at physiological pH. wikipedia.org This positively charged nitrogen is believed to participate in cation-pi interactions with aromatic residues, such as tryptophan, within the receptor binding site. nih.gov The presence and basicity of this nitrogen are critical for high-affinity binding. While the basic nitrogen is a primary ionizable group, the influence of other potential ionizable groups within the molecule on activity and pharmacokinetic properties would also be a consideration in comprehensive SAR studies.

Stereochemical Requirements for Optimal Receptor Interaction

Stereochemistry can play a significant role in the binding and activity of chiral compounds by influencing their three-dimensional interaction with the receptor. For 5-HT3 receptor antagonists, specific stereoisomers can exhibit different affinities and potencies. For instance, palonosetron, a second-generation 5-HT3 antagonist, has two stereogenic centers, and its specific stereochemistry contributes to its pharmacological profile, including higher receptor binding affinity and a longer half-life compared to some first-generation antagonists. wikipedia.org While specific stereochemical requirements for this compound are not detailed in the search results, it is highly probable that its stereochemistry is important for optimal interaction with the chiral binding site of the 5-HT3 receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structure (represented by various molecular descriptors) and the biological activity of a series of compounds. justia.comgoogle.com QSAR studies can help identify the key physicochemical properties and structural features that are important for activity and can be used to predict the activity of new, untested compounds. google.com Although specific QSAR modeling studies for this compound were not found, QSAR has been applied to other series of 5-HT3 receptor antagonists to understand the contribution of parameters such as lipophilicity, electronic effects, and steric factors to their binding affinity and functional activity. Such studies would be valuable in the rational design of this compound analogs with improved properties.

Selection and Calculation of Molecular Descriptors

The selection and calculation of molecular descriptors are fundamental steps in quantitative structure-activity relationship (QSAR) studies, a computational approach often used in conjunction with SAR uniroma1.ittoxicology.orgdergipark.org.trmdpi.comprotoqsar.comresearchgate.netnih.gov. Molecular descriptors are numerical values that represent various physicochemical and structural properties of a molecule toxicology.orgmdpi.comprotoqsar.comnih.govresearchgate.net. These can include constitutional, topological, electrostatic, and geometrical descriptors, among others toxicology.orgprotoqsar.comalvascience.com. The process typically involves generating a large number of descriptors from the chemical structure and then selecting the most relevant ones that correlate with the biological activity toxicology.orgdergipark.org.trresearchgate.netyoutube.comnih.gov.

Specific details regarding the molecular descriptors selected and calculated for this compound in any reported SAR or QSAR studies were not found in the search results.

Development and Validation of Predictive QSAR Models

QSAR models mathematically correlate molecular descriptors with biological activity, allowing for the prediction of the activity of new or untested compounds uniroma1.ittoxicology.orgdergipark.org.trmdpi.com. The development of a QSAR model involves selecting appropriate statistical methods to build a relationship between the chosen descriptors and the observed activity toxicology.orgdergipark.org.tr. Model validation is a crucial step to ensure the reliability and predictive power of the developed model uniroma1.ittoxicology.orgmdpi.comnih.govnih.govscribd.comscribd.comacs.org. This typically involves internal validation techniques like cross-validation and external validation using an independent test set of compounds uniroma1.itnih.govscribd.comscribd.comacs.org.

Information on the development and validation of specific predictive QSAR models for this compound was not available in the provided search results. While general principles and methods for QSAR model development and validation were discussed in some sources, these were not applied to this compound uniroma1.ittoxicology.orgmdpi.comnih.govnih.govscribd.comscribd.comacs.orgscielo.br.

Applications in Virtual Screening and Library Design

QSAR models and SAR insights can be applied in virtual screening and library design to identify potential new compounds with desired biological activity uniroma1.itnih.govrsc.orgresearchgate.netnih.govresearchgate.netoup.com. Virtual screening involves computationally searching large databases of chemical compounds to find those likely to bind to a target or possess a specific activity, often guided by QSAR models or pharmacophore models derived from active compounds rsc.orgresearchgate.netnih.govresearchgate.netoup.com. Library design focuses on selecting or creating a subset of compounds for synthesis or testing that are enriched in potential hits, often leveraging SAR information and predictive models rsc.orgresearchgate.net.

Based on the conducted search, specific detailed research findings focusing solely on the computational chemistry and molecular modeling of this compound, particularly concerning its interactions with the 5-HT3 receptor using molecular docking, molecular dynamics simulations, and quantum mechanical calculations as outlined, were not found in the provided search results.

The search results offer general information about this compound as a chemical compound and a 5-HT3 receptor antagonist uni.luctdbase.orgnih.govwikidoc.org. They also provide extensive information on the application of computational chemistry techniques, such as molecular docking, molecular dynamics, and quantum mechanical calculations, to study the 5-HT3 receptor and its interactions with other ligands, including other setrons like granisetron (B54018) and ondansetron (B39145) mdpi.comnih.govnih.govnih.govembopress.orgnih.govbiorxiv.orgnih.govwikipedia.orgnih.govbiorxiv.orgnih.govmdpi.comnih.govaps.orgmdpi.comchemrxiv.orgunipd.it. While this compound is mentioned in lists of compounds or in the context of 5-HT3 antagonists, the detailed computational studies specifically centered on this compound and adhering to the provided outline were not present in the retrieved information googleapis.comarchive.orggoogle.comstudylib.netgoogleapis.com.

Therefore, it is not possible to generate a detailed article strictly following the provided outline and focusing solely on the computational chemistry and molecular modeling of this compound based on the available search results.

Computational Chemistry and Molecular Modeling of Mirisetron

Quantum Mechanical (QM) Calculations for Electronic Properties

Conformation Analysis and Tautomerism

Conformational analysis investigates the various spatial arrangements that a molecule can adopt due to rotation around single bonds. Understanding the preferred conformations of Mirisetron is important because the molecule's shape can significantly influence its ability to bind to a receptor. Different conformers can have varying energy levels, and computational methods are used to identify the lowest energy (most stable) conformations.

Tautomerism is a type of structural isomerism where interconversion between two isomers occurs readily. This typically involves the migration of a proton and a change in the location of a double bond. For molecules containing functional groups like ketones, enols, or imines, tautomerization is possible. justia.comgoogle.comgoogleapis.com The quinoline-3-carboxamide (B1254982) core of this compound includes a carbonyl group adjacent to a nitrogen-containing aromatic system, suggesting the potential for keto-enol or similar tautomeric forms. uni.lu Computational methods, such as density functional theory (DFT), can be used to calculate the relative stabilities of different tautomers and the energy barriers to interconversion. nih.gov Identifying the predominant tautomeric form under physiological conditions is critical for accurate molecular modeling and drug design.

Electrostatic Potential Surfaces and Charge Distribution

Electrostatic potential surfaces (EPS) provide a visual representation of the charge distribution around a molecule. These surfaces indicate regions of positive or negative electrostatic potential, which are crucial for understanding how a molecule might interact with other charged or polar species, such as the amino acid residues in a protein binding site. Regions of negative potential are typically associated with electronegative atoms (like oxygen and nitrogen) and can indicate potential sites for interaction with positive charges or hydrogen bond donors. Conversely, regions of positive potential are often around hydrogen atoms bonded to electronegative atoms or positively charged centers, suggesting potential interactions with negative charges or hydrogen bond acceptors.

Computational methods, such as ab initio or semi-empirical calculations, are used to compute the charge distribution and generate EPS for this compound. Analyzing the EPS helps in identifying key features that contribute to molecular recognition and binding affinity. The distribution of charges can influence solvation, crystal packing (in the case of this compound maleate (B1232345) salt) nih.gov, and interactions with the electric fields of biological macromolecules.

De Novo Ligand Design and Virtual Screening Applications

De novo ligand design and virtual screening are computational techniques used in drug discovery to identify novel potential drug candidates. osti.govnih.govnih.govrsc.orgfrontiersin.org this compound, as a known biologically active compound, can serve as a reference or starting point in such studies.

Ligand-Based Pharmacophore Modeling and Screening

Ligand-based pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) that are common among a set of known active ligands for a particular biological target. nih.govnih.govhbdlib.cnresearchgate.net If this compound is part of a set of compounds known to interact with a specific receptor, its structural features and their spatial relationships can contribute to the generation of a pharmacophore model. This model represents the minimum requirements for a molecule to bind to the target.

Once a pharmacophore model is generated, it can be used to screen large databases of chemical compounds to identify molecules that possess the same key features in a similar spatial arrangement. nih.govnih.govresearchgate.net This process, known as pharmacophore-based virtual screening, allows for the rapid identification of potential new ligands that are structurally diverse from the original set but are predicted to bind to the same target. The effectiveness of this approach relies on the quality of the pharmacophore model derived from the known active ligands.

Structure-Based Pharmacophore Generation and Docking-Based Virtual Screening

Structure-based pharmacophore generation utilizes the 3D structure of the biological target protein, often obtained from techniques like X-ray crystallography or cryo-EM, especially when complexed with a ligand. nih.govresearchgate.net By analyzing the interactions between the protein's binding site and a bound ligand (such as this compound, if a co-crystal structure is available), key interaction points and their spatial arrangement can be identified. These interaction points then form the basis of a structure-based pharmacophore model, representing the features required for a ligand to complementary interact with the binding site. nih.govresearchgate.netnih.gov

Docking-based virtual screening involves computationally placing and orienting small molecules from a database into the binding site of a target protein. nih.govnih.govgoogle.comnih.govnih.gov Algorithms score the potential binding poses based on various factors, including shape complementarity and interaction energies (e.g., van der Waals and electrostatic interactions). google.com While the search results did not provide specific studies detailing the docking of this compound to a particular target, the compound's structure suggests it could be a candidate for such investigations, particularly if its biological target is known and its 3D structure is available. google.comgoogleapis.comgoogleapis.com High-throughput virtual screening (HTVS) using docking can filter large libraries of compounds to a smaller set of promising candidates for experimental testing. nih.gov Combining structure-based pharmacophore filtering with molecular docking can enhance the accuracy and efficiency of virtual screening campaigns. nih.govnih.gov

Advanced Preclinical Animal Model Applications in Mirisetron Research

Investigational Pharmacology in Disease-Relevant Animal Models

Investigational pharmacology studies in animal models are designed to explore the potential therapeutic effects and mechanisms of action of a compound in the context of specific diseases or conditions. Mirisetron has been associated with research in areas related to neurogenesis and central nervous system disorders.

Neurogenesis, the process of generating new neurons, is a focus of research for various neurological and psychiatric conditions. Animal models are employed to study factors that can modulate this process. While the search results indicate this compound has been studied in relation to neurogenesis wikipedia.orgnih.gov, detailed findings regarding its specific effects on neurogenesis or modulation of neural stem cells in these models are not provided in the available snippets. General research in this area utilizes animal models to investigate the dynamic roles of various factors, including chemical compounds, on neural stem cell proliferation, differentiation, and survival cenmed.comfishersci.bemims.comnih.govnih.govuni.lu.

Animal models are widely used to study central nervous system disorders such as anxiety, depression, and deficits in learning and memory, aiming to understand disease mechanisms and evaluate potential therapeutic agents wikipedia.orgiiab.mefishersci.caatamanchemicals.comfishersci.canih.govnih.gov. This compound has been mentioned in the context of research utilizing animal models of depression wikipedia.orgcenmed.com and models related to learning and memory, including potential implications for models of Alzheimer's disease wikipedia.orgnih.gov. However, specific detailed research findings or data from studies evaluating this compound's efficacy in these particular animal models are not available within the provided search results. Research in these models often involves behavioral tests to assess changes in anxiety-like behavior, depressive-like states, and cognitive function cenmed.comiiab.menih.gov.

Mechanistic animal models are utilized to investigate the biological pathways and mechanisms underlying a disease and how a compound might exert its therapeutic effects. The evaluation of therapeutic efficacy in these models helps to establish a link between a compound's pharmacological activity and its potential clinical benefit uni.lunih.govnih.gov. While this compound's potential therapeutic implications in CNS disorders have been noted nih.govwikipedia.org, specific details or data from studies evaluating its therapeutic efficacy in mechanistic animal models are not present in the provided search results. Assessing therapeutic efficacy in animal models involves careful selection of models that recapitulate key aspects of the human disease and the use of relevant endpoints to measure the compound's effect nih.gov.

In Vivo Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Studies in Preclinical Species

In vivo PK/PD studies in preclinical species are essential for understanding how a compound's exposure in the body (pharmacokinetics) relates to its pharmacological effects (pharmacodynamics) wikipedia.orgwikidata.orgfishersci.fifishersci.ca. These studies provide crucial information for predicting human dose and understanding the time course of drug action.

Assessing pharmacokinetic comparability across different preclinical species and utilizing allometric scaling are common approaches to predict human pharmacokinetics from animal data wikidata.orgfishersci.canih.govuni.lumitoproteome.org. Allometric scaling involves examining the relationship between physiological parameters and body weight across different species to extrapolate pharmacokinetic parameters. While the importance of cross-species PK comparability and allometric scaling in drug development is well-established wikidata.orgnih.govuni.lu, specific data or findings regarding this compound's pharmacokinetic comparability across species or the application of allometric scaling to predict its human pharmacokinetics are not available in the provided search results.

Integrated PK/PD modeling combines pharmacokinetic and pharmacodynamic data to develop mathematical models that describe the relationship between drug exposure and response over time wikipedia.orgwikidata.orgfishersci.fithermofisher.comguidetopharmacology.orgwikidoc.orguni.lu. These models are valuable tools for optimizing study design, predicting efficacy, and informing dose selection in future research. Although the utility of integrated PK/PD modeling in preclinical research is widely recognized wikipedia.orgfishersci.fithermofisher.comguidetopharmacology.org, specific details or results from integrated PK/PD modeling studies conducted with this compound are not present in the available search results.

Due to the limited detailed information available in the provided search results specifically pertaining to this compound's preclinical animal model applications and PK/PD data, it is not possible to include data tables or more detailed research findings solely focused on this compound within the scope of this article. The search results confirm that this compound has been investigated in these areas, particularly in the context of CNS disorders and neurogenesis, but the specific experimental data were not provided.

Innovative Technologies and Approaches in Preclinical Models

Innovation in preclinical animal modeling involves the integration of advanced techniques to enhance the translatability and predictive power of research findings. This includes the development and application of genetically modified models, the use of advanced imaging for real-time visualization, and the incorporation of multi-omics data to understand complex biological responses. These approaches aim to provide a more detailed and human-relevant understanding of this compound's effects within a living system.

Genetically Engineered and Humanized Animal Models

Genetically engineered animal models, particularly mice and zebrafish, are widely used to study the molecular mechanisms of diseases and evaluate potential therapies. These models can be modified to carry specific genetic alterations that mimic human conditions, allowing researchers to investigate the impact of this compound on disease progression or specific biological pathways. Techniques for generating these models have become increasingly sophisticated, enabling more specific cell and tissue targeting. iu.edu

Humanized animal models represent a significant advancement, particularly for studying human-specific diseases and immune responses. mdpi.comnih.gov These models are created by introducing human genes, tissues, or cells into immunodeficient animals, often mice. transcurebioservices.comlidebiotech.com This allows for the partial or full reconstitution of a human system within the animal, providing a more relevant context for evaluating compounds like this compound that may interact with human-specific targets or immune pathways. mdpi.comnih.govtranscurebioservices.com For instance, humanized immune system mouse models engrafted with human hematopoietic stem cells can develop functional human immune cells, enabling the study of immune responses to a compound. nih.govtranscurebioservices.com Humanized knock-in mouse models, where a mouse gene is replaced by a human counterpart, can be used to study the function of specific human proteins or receptors in vivo. genoway.com While these models offer significant advantages in recapitulating human biology, challenges remain, such as potential differences in protein regulation between species. genoway.com

Advanced Imaging Techniques for In Vivo Receptor Visualization

Advanced imaging techniques play a crucial role in visualizing biological processes in living animals, providing non-invasive methods to monitor the distribution and activity of compounds and their targets. In the context of this compound research, advanced imaging can be employed for in vivo receptor visualization, allowing researchers to observe the compound's interaction with its intended targets in real-time within a living system.

Techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) are examples of molecular imaging modalities that can be used to visualize specific molecules of interest. frontiersin.org By using appropriately labeled probes that bind to this compound's target receptors, researchers can track the compound's distribution, assess receptor occupancy, and potentially correlate these findings with observed biological effects in animal models. Advanced MRI techniques, including perfusion-weighted imaging, MR spectroscopy, and diffusion-weighted imaging, offer further advantages in evaluating tissue characteristics and treatment response. nih.gov The integration of different imaging modalities, such as PET-MRI, can provide complementary information, offering a more comprehensive picture of the biological landscape. nih.gov

Integration of "Omics" Data (e.g., InVivomics) from Animal Studies

The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, from animal studies provides a comprehensive view of the molecular changes induced by a compound like this compound. This multi-omics approach allows researchers to move beyond examining single molecules or pathways and understand the broader biological impact of the compound. nyu.edu

Future Directions and Emerging Research Avenues for Mirisetron

Rational Design of Next-Generation 5-HT3 Receptor Modulators Based on Mirisetron Scaffold

The 5-HT3 receptor is a ligand-gated ion channel involved in various functions in the central and peripheral nervous systems, including mediating fast excitatory synaptic transmission and modulating neurotransmitter release. wikipedia.orgmdpi.com Given that this compound interacts with this receptor, future research can focus on using its molecular structure as a template for designing novel modulators with improved properties. Rational design approaches, often guided by structural information of the receptor and computational modeling, can aim to enhance binding affinity, selectivity for specific 5-HT3 receptor subtypes (if applicable), and desired functional outcomes (agonist, antagonist, or allosteric modulator). googleapis.com This could involve modifying the this compound scaffold to explore structure-activity relationships (SAR) in detail, potentially leading to compounds with altered pharmacokinetic profiles or reduced potential for off-target effects.

Exploration of Polypharmacology and Off-Target Interactions at a Molecular Level

While this compound is associated with the 5-HT3 receptor, a comprehensive understanding of its polypharmacology, the interaction with multiple targets, and potential off-target binding is crucial for future development. nih.govnih.gov Research in this area would involve systematic screening against a broad range of receptors, enzymes, and transporters to identify any additional interactions. Advanced molecular techniques, such as affinity chromatography coupled with mass spectrometry or high-throughput screening assays, can be employed to map these interactions at a molecular level. Understanding the full spectrum of this compound's interactions can help in predicting potential side effects, identifying new therapeutic opportunities based on beneficial off-target effects, or guiding the design of more selective analogs.

Application of this compound as a Research Tool in Novel Biological Systems

This compound's activity at the 5-HT3 receptor makes it a valuable tool for investigating the role of this receptor in various biological systems. Future research can utilize this compound to probe 5-HT3 receptor function in systems where its role is not yet fully elucidated. This could include exploring its effects in different neuronal circuits, peripheral tissues, or in the context of specific disease models. googleapis.com Using this compound as a pharmacological probe can help to dissect the contribution of 5-HT3 receptors to complex physiological processes or pathological states, potentially uncovering new therapeutic targets or mechanisms.

Synergistic Approaches Combining this compound with Other Investigational Agents in Preclinical Settings

Exploring the potential for synergistic interactions between this compound and other investigational agents in preclinical models is another important research avenue. googleapis.comsemanticscholar.orgnih.govmdpi.com Given the involvement of 5-HT3 receptors in various physiological processes, combinations with drugs targeting complementary pathways could lead to enhanced therapeutic efficacy or reduced required doses of individual agents. Preclinical studies using in vitro and in vivo models relevant to conditions where 5-HT3 receptor modulation might be beneficial can assess the synergistic potential of this compound in combination with other compounds. This approach requires careful experimental design and analysis to determine true synergy rather than additive effects.

Advanced Computational-Experimental Integration for this compound Discovery and Optimization

The integration of advanced computational methods with experimental approaches can significantly accelerate the discovery and optimization of this compound-based compounds. nih.govscienceopen.comnih.govarxiv.orgcivis.eu Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity and potential activity of this compound analogs. nih.gov These predictions can then guide the synthesis and experimental testing of the most promising compounds, creating a feedback loop between computational design and experimental validation. nih.gov Machine learning and artificial intelligence can further enhance this process by analyzing large datasets of compound structures and biological activities to identify patterns and predict novel active molecules or optimal modifications to the this compound scaffold. scienceopen.comarxiv.orgmpg.de

Q & A

Q. What experimental parameters should be prioritized when establishing Mirisetron's dose-response relationships in in vivo models?

Methodological Answer:

- Factorial Design : Use multiple dose tiers (e.g., 0.1–10 mg/kg) administered via clinically relevant routes (oral, IV).

- Controls : Include groups receiving selective 5-HT3 antagonists (e.g., ondansetron) to confirm receptor specificity.

- Endpoints : Quantify behavioral outcomes (e.g., emesis frequency in ferrets) with validated scoring systems. Pair with pharmacokinetic monitoring (LC-MS/MS) to correlate plasma concentrations with effects .

Q. How can researchers optimize in vitro assays to evaluate this compound's binding affinity for serotonin receptors?

Methodological Answer:

- Radioligand Displacement : Use 5-HT3 receptor-rich membranes (e.g., neuroblastoma cells) with [³H]-GR65630 as a tracer.

- Temperature Control : Conduct assays at 37°C to mimic physiological conditions.

- Data Normalization : Express results as % inhibition relative to controls and calculate IC₅₀ values via nonlinear regression .

Q. What statistical frameworks are most robust for analyzing this compound's therapeutic window in preclinical safety studies?

Methodological Answer:

- Benchmark Dose Modeling : Estimate the dose causing 10% adverse effects (BMD₁₀) vs. 90% efficacy (ED₉₀).

- Uncertainty Quantification : Apply Bayesian hierarchical models to account for interspecies variability.

- Power Analysis : Ensure sample sizes ≥8/group to detect 30% effect size with α=0.05 .

Advanced Research Questions

Q. How should contradictory findings about this compound's partial agonist activity across cellular models be resolved?

Methodological Answer:

- Assay Triangulation : Compare results from electrophysiology (e.g., patch-clamp), calcium imaging, and cAMP assays under identical conditions.

- Receptor Isoform Screening : Test this compound against cloned 5-HT3A (homomeric) vs. 5-HT3AB (heteromeric) receptors.

- Molecular Dynamics : Simulate ligand-receptor interactions to identify binding stability variations .

Q. What strategies mitigate batch-to-batch variability in this compound's pharmacokinetic profiles during formulation studies?

Methodological Answer:

- Forced Degradation Studies : Expose this compound to heat, light, and humidity to identify degradation pathways (HPLC tracking).

- Quality-by-Design (QbD) : Use response surface methodology to optimize excipient ratios (e.g., cyclodextrins for solubility).

- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months with monthly potency assays .

Q. How can cryo-EM and X-ray crystallography resolve ambiguities in this compound's binding pocket interactions?

Methodological Answer:

- Receptor Purification : Use detergent-solubilized 5-HT3 receptors stabilized in nanodiscs for structural studies.

- Ligand Soaking : Co-crystallize receptors with this compound at 10× Kd to ensure occupancy.

- Density Map Analysis : Compare ligand-induced conformational changes with apo and antagonist-bound structures .

Q. What in silico approaches validate this compound's selectivity across the serotonin receptor family?

Methodological Answer:

- Docking Screens : Use homology models of 5-HT1–7 receptors for cross-reactivity predictions.

- Machine Learning : Train classifiers on known selective vs. non-selective ligands using physicochemical descriptors.

- Free Energy Perturbation : Calculate ΔΔG for this compound binding to 5-HT3 vs. off-targets .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in this compound's efficacy between acute vs. chronic dosing regimens?

Methodological Answer:

Q. What protocols ensure reproducibility in this compound's behavioral assays across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt ARRIVE 2.0 guidelines for in vivo studies (e.g., circadian timing, housing conditions).

- Blinding : Implement double-blind scoring for subjective endpoints (e.g., pain response).

- Interlab Replication : Share aliquots of this compound and positive controls (e.g., palonosetron) across collaborating labs .

Translational Challenges

Q. How can this compound's species-specific metabolic clearance be modeled for human dose extrapolation?

Methodological Answer:

- Physiologically Based Pharmacokinetics (PBPK) : Incorporate hepatic CYP2D6 activity from humanized mouse models.

- Allometric Scaling : Apply exponent 0.75 to cross-species clearance data with Fu correction.

- Microdosing Trials : Administer ¹⁴C-labeled this compound in Phase 0 studies to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.